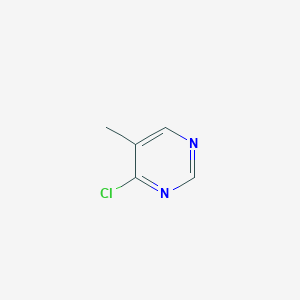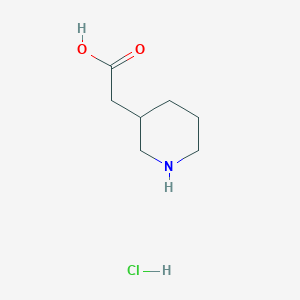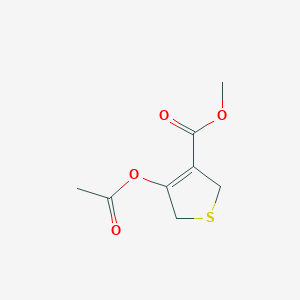
4-Chloro-5-methylpyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Chloro-5-methylpyrimidine involves various methods, including cyclization reactions. One common approach is the reaction between 4-chloro-2,5-dimethylpyrimidine and an appropriate reagent. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyrimidine ring with chlorine and methyl substituents. The IUPAC name for this compound is This compound . You can visualize its structure using software tools like Avogadro , Pymol , or Chimera .
Chemical Reactions Analysis
This compound participates in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of pharmaceutical synthesis and material science .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
DFT, Molecular Docking, and Spectroscopic Analysis : A comprehensive study on a molecule closely related to 4-Chloro-5-methylpyrimidine, focusing on its molecular structure, chemical activity, and potential biological activity using experimental and theoretical techniques. This research highlights its significance in medicinal chemistry, particularly as an antihypertensive agent (S. Aayisha et al., 2019).
Alkynylation under Pd/C–Copper Catalysis : A study reported the regioselective synthesis of 4- and 5-alkynylpyrimidines from 5-bromo-4-chloro-6-methylpyrimidines, showcasing the chemical reactivity and synthetic utility of halo pyrimidines in constructing complex molecular architectures (M. Pal et al., 2006).
Synthesis and Antibacterial Evaluation of Thiazolo[4,5-d]pyrimidines : Demonstrating the synthetic versatility of 4-amino-5-bromo-2-chloro-6-methylpyrimidine in generating thiazolo[4,5-d]pyrimidines with potential antibacterial properties. This application underscores the role of chloro-methylpyrimidine derivatives in medicinal chemistry and drug development (M. Rahimizadeh et al., 2011).
Process Chemistry and Synthesis of Intermediates : Detailed studies on the synthesis of 4,6-dichloro-2-methylpyrimidine and 4,6-dihydroxy-2-methylpyrimidine, showcasing the importance of this compound derivatives in the synthesis of pharmaceuticals and high explosives. These studies reveal the compound's critical role as an intermediate in various industrial applications (R. Patil et al., 2008; Guo Lei-ming, 2012).
Biological Applications and Molecular Studies
Antiviral and Anticancer Activities : Research on pyrimidine derivatives including 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-ones, demonstrating their potential as HIV and Kinesin Eg5 inhibitors. These studies highlight the biological significance and therapeutic potential of modified this compound compounds in treating infectious diseases and cancer (N. Al-Masoudi et al., 2014).
DNA Binding and Antimicrobial Properties : Investigations into Schiff base complexes derived from this compound analogs, revealing their DNA-binding capabilities and antimicrobial activities. Such studies underscore the compound's utility in developing novel therapeutic agents with targeted molecular interactions (Maram T. Basha et al., 2019).
Mecanismo De Acción
The specific biological mechanism of action for 4-Chloro-5-methylpyrimidine depends on its application. It may act as a precursor in the synthesis of other compounds or exhibit specific interactions with enzymes, receptors, or cellular components. Further studies are needed to elucidate its precise mechanisms .
Safety and Hazards
Direcciones Futuras
Research on 4-Chloro-5-methylpyrimidine continues to explore its applications in drug discovery, agrochemicals, and materials science. Investigating its biological activity, potential derivatives, and novel synthetic routes will pave the way for future advancements .
For more detailed information, refer to the relevant peer-reviewed papers and technical documents .
Propiedades
IUPAC Name |
4-chloro-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDVPWWBNQKLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520125 | |
| Record name | 4-Chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51957-32-5 | |
| Record name | 4-Chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the regioselectivity challenges associated with synthesizing 4-chloro-5-methylpyrimidine, and how can they be addressed?
A1: Synthesizing this compound presents a regioselectivity challenge when using 2,4-dichloropyrimidine as a starting material. [, ] Reactions with N-substituted cyclic amines can yield both 2-amino-4-chloro-5-methylpyrimidines (the desired product) and the isomeric 4-amino-2-chloro-5-methylpyrimidines. This occurs because both the 2- and 4- positions of 2,4-dichloropyrimidine are susceptible to nucleophilic attack.
Q2: What are the advantages of the two-step synthesis of this compound from 4,6-dichloro-5-methylpyrimidine?
A2: Synthesizing this compound from 4,6-dichloro-5-methylpyrimidine, as described in the research, offers several advantages. [] This two-step approach boasts a high total product yield of 91%, indicating its efficiency and cost-effectiveness for potential industrial production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)




